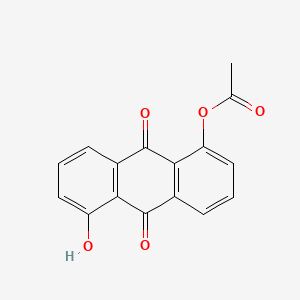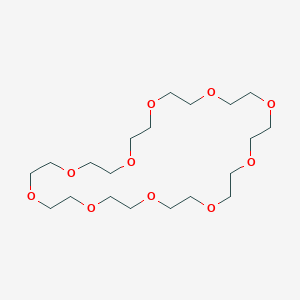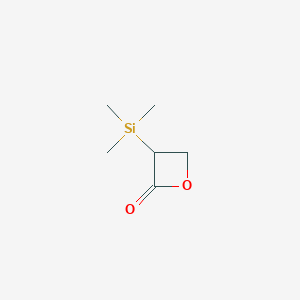
3-(Trimethylsilyl)oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)oxetan-2-one is a chemical compound characterized by the presence of a four-membered oxetane ring substituted with a trimethylsilyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(Trimethylsilyl)oxetan-2-one involves the enantioselective [2 + 2] cycloaddition of (trimethylsilyl)ketene to aldehydes. This reaction is catalyzed by methylalumino-imidazolines and can achieve up to 83% enantiomeric excess . The reaction conditions typically involve the use of a solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scaling up the enantioselective [2 + 2] cycloaddition reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for use in different applications.
Scientific Research Applications
3-(Trimethylsilyl)oxetan-2-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Trimethylsilyl)oxetan-2-one exerts its effects involves the reactivity of the oxetane ring. The ring strain in the four-membered oxetane ring makes it susceptible to ring-opening reactions, which can be exploited in various synthetic transformations. The trimethylsilyl group also influences the compound’s reactivity by stabilizing intermediates and facilitating certain reactions.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with a ketone functional group.
3-Aminooxetane: An oxetane derivative with an amino group.
2-Methyleneoxetane: An oxetane derivative with a methylene group.
Uniqueness
3-(Trimethylsilyl)oxetan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other oxetane derivatives. This makes it a valuable intermediate in synthetic chemistry, particularly for reactions requiring high selectivity and control.
Properties
CAS No. |
56510-32-8 |
|---|---|
Molecular Formula |
C6H12O2Si |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)5-4-8-6(5)7/h5H,4H2,1-3H3 |
InChI Key |
RCBNFYQICDJUHT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


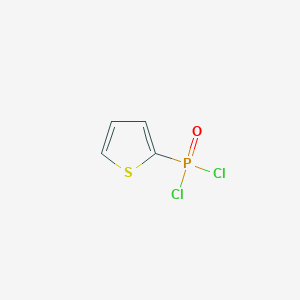

![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
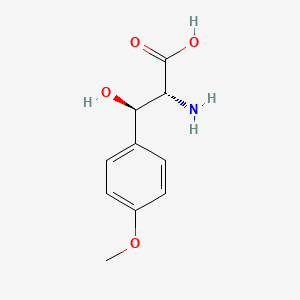
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane](/img/structure/B14640858.png)
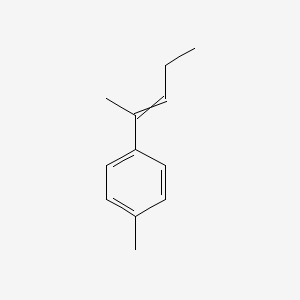
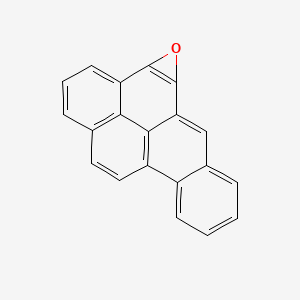
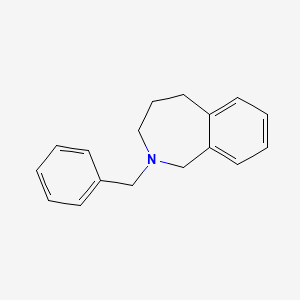
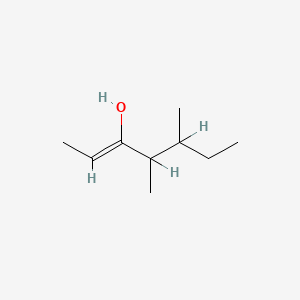
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
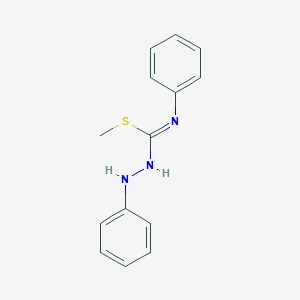
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
